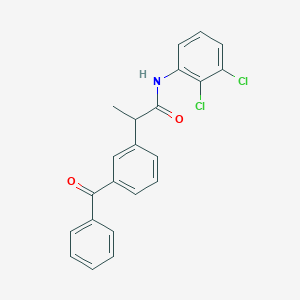
2-(3-benzoylphenyl)-N-(2,3-dichlorophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-benzoylphenyl)-N-(2,3-dichlorophenyl)propanamide, also known as BDPP, is a synthetic compound that belongs to the class of amides. BDPP has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology. In
Mecanismo De Acción
2-(3-benzoylphenyl)-N-(2,3-dichlorophenyl)propanamide acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) A receptor. The GABA A receptor is a ligand-gated ion channel that is activated by the neurotransmitter GABA, resulting in the influx of chloride ions into the neuron and hyperpolarization of the cell membrane. 2-(3-benzoylphenyl)-N-(2,3-dichlorophenyl)propanamide enhances the binding of GABA to the receptor, resulting in an increase in the amplitude and duration of the inhibitory postsynaptic currents (IPSCs) and a decrease in neuronal excitability.
Biochemical and Physiological Effects
2-(3-benzoylphenyl)-N-(2,3-dichlorophenyl)propanamide has been shown to have potent anticonvulsant and analgesic effects in animal models. It has also been investigated for its potential use in treating neuropathic pain, anxiety, and depression. 2-(3-benzoylphenyl)-N-(2,3-dichlorophenyl)propanamide has been shown to increase the threshold for seizure induction and reduce the duration and frequency of seizures in animal models. It has also been shown to reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain. 2-(3-benzoylphenyl)-N-(2,3-dichlorophenyl)propanamide has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-benzoylphenyl)-N-(2,3-dichlorophenyl)propanamide has several advantages for use in lab experiments. It has a well-defined mechanism of action and has been extensively studied in animal models. 2-(3-benzoylphenyl)-N-(2,3-dichlorophenyl)propanamide is also relatively stable and can be easily synthesized in large quantities. However, 2-(3-benzoylphenyl)-N-(2,3-dichlorophenyl)propanamide also has several limitations. It has poor solubility in water, which can make it difficult to administer in vivo. 2-(3-benzoylphenyl)-N-(2,3-dichlorophenyl)propanamide can also have off-target effects on other GABA receptors, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 2-(3-benzoylphenyl)-N-(2,3-dichlorophenyl)propanamide. One area of research is the development of more potent and selective positive allosteric modulators of the GABA A receptor. Another area of research is the investigation of the potential use of 2-(3-benzoylphenyl)-N-(2,3-dichlorophenyl)propanamide in combination with other drugs for the treatment of epilepsy, neuropathic pain, anxiety, and depression. Finally, the development of new methods for the administration of 2-(3-benzoylphenyl)-N-(2,3-dichlorophenyl)propanamide in vivo, such as the use of nanoparticles or liposomes, could improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis method of 2-(3-benzoylphenyl)-N-(2,3-dichlorophenyl)propanamide involves the reaction of 2,3-dichlorobenzoyl chloride with 3-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with propionyl chloride to yield 2-(3-benzoylphenyl)-N-(2,3-dichlorophenyl)propanamide. The synthesis of 2-(3-benzoylphenyl)-N-(2,3-dichlorophenyl)propanamide is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Aplicaciones Científicas De Investigación
2-(3-benzoylphenyl)-N-(2,3-dichlorophenyl)propanamide has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology. 2-(3-benzoylphenyl)-N-(2,3-dichlorophenyl)propanamide has been shown to have potent anticonvulsant and analgesic effects in animal models. It has also been investigated for its potential use in treating neuropathic pain, anxiety, and depression.
Propiedades
Nombre del producto |
2-(3-benzoylphenyl)-N-(2,3-dichlorophenyl)propanamide |
|---|---|
Fórmula molecular |
C22H17Cl2NO2 |
Peso molecular |
398.3 g/mol |
Nombre IUPAC |
2-(3-benzoylphenyl)-N-(2,3-dichlorophenyl)propanamide |
InChI |
InChI=1S/C22H17Cl2NO2/c1-14(22(27)25-19-12-6-11-18(23)20(19)24)16-9-5-10-17(13-16)21(26)15-7-3-2-4-8-15/h2-14H,1H3,(H,25,27) |
Clave InChI |
QYAUXADLSPHLTJ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC(=C1)C(=O)C2=CC=CC=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
SMILES canónico |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



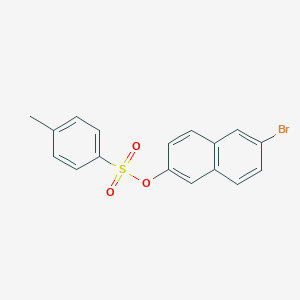
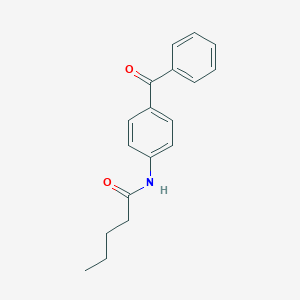

![Butyl4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310219.png)

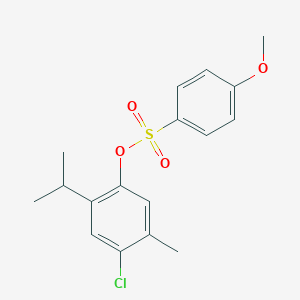
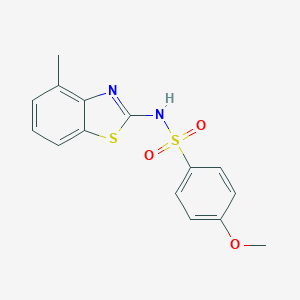


![Phenyl2-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310226.png)



